(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZCNSFPVUEBA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 324.34 g/mol. It features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their biological significance.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting key pathways involved in cancer cell proliferation. Its interaction with kinases such as MEK1/2 has been noted, leading to reduced phosphorylation of ERK1/2, a crucial component in the MAPK signaling pathway that regulates cell division and survival .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, which is indicative of its ability to halt cell proliferation at an early stage .
Additional Biological Activities
Apart from its anticancer properties, the compound's structure suggests potential activities against inflammation and other diseases. Pyrazole derivatives have been recognized for their anti-inflammatory effects, which could be relevant for this compound as well .
Research Findings and Case Studies
A variety of studies have focused on the biological implications of this compound:
Comparison with Similar Compounds
Structural Features and Modifications
The compound belongs to a broader class of acrylamide derivatives designed for targeted inhibition. Key structural analogs and their distinguishing features are summarized below:
Key Findings from Comparative Studies
Kinase Inhibition vs. Cholinesterase Activity: The target compound’s pyrimidine-pyrazole core aligns with kinase inhibitors (e.g., EGFR, VEGFR), whereas analogs like compound 15 () target acetylcholinesterase due to their tetrahydroacridine moiety .
Substituent Effects on Activity: Nitro groups (e.g., 5012) increase electrophilicity but reduce solubility, whereas cyano substituents (e.g., ) improve binding affinity via dipole interactions . Pyridine or pyrido-pyrimidine cores (e.g., 4412, ) exhibit broader kinase inhibition profiles but lower selectivity compared to pyrimidine-pyrazole hybrids .
Synthetic Accessibility: Most analogs (e.g., 5012, 4412) are synthesized via oxazolone ring-opening or direct amidation, similar to the target compound . Modifications at the acrylamide linker (e.g., cyano in ) require specialized aldehydes or nitriles, increasing synthetic complexity .
Computational Similarity Analysis
Ligand-based virtual screening (VS) methods, such as Tanimoto similarity calculations using Morgan fingerprints, highlight structural similarities between the target compound and kinase inhibitors like gefitinib . Key shared features include:
- Aromatic heterocycles (pyrimidine, pyrazole) for ATP-binding pocket interactions.
- Flexible linkers (ethylamino, acrylamide) enabling conformational adaptability.
- Methoxy groups optimizing hydrophobic interactions .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Step 1 : Preparation of the pyrimidine-4-amine core through nucleophilic substitution of 6-chloropyrimidin-4-amine with 1H-pyrazole.
- Step 2 : Ethylenediamine linker introduction via reductive amination or coupling reactions.
- Step 3 : Acrylamide formation using 3-(3,4-dimethoxyphenyl)acryloyl chloride under Schotten-Baumann conditions.
Key considerations include temperature control (60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography .
Q. Which characterization techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of pyrazole and pyrimidine moieties. The (E)-configuration of the acrylamide is verified by coupling constants () .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] at m/z 438.18) .
Q. What biological activities are reported for structurally related acrylamide derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Anticancer Activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) via acrylamide-mediated covalent binding .
- Anti-inflammatory Effects : Downregulation of COX-2 and TNF-α in cell-based assays .
- Antimicrobial Potential : Activity against Gram-positive bacteria (MIC values: 2–8 µg/mL) .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the synthesis of this compound?
- Methodological Answer : Retrosynthetic disconnection focuses on:
- Amide Bond : Split into 3-(3,4-dimethoxyphenyl)acrylic acid and ethylenediamine-pyrimidine intermediate.
- Pyrimidine-Pyrazole Linkage : Use Buchwald-Hartwig coupling for C-N bond formation.
Computational tools (e.g., Synthia™) predict viable routes, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and protocols (e.g., MTT for cytotoxicity).
- SAR Studies : Modify substituents (e.g., methoxy groups on phenyl ring) to isolate activity contributors .
- Meta-Analysis : Compare IC values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB ID: 1M17).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME to assess solubility (LogP ≈ 2.5) and bioavailability .
Notes on Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in yields (e.g., 52–78%) arise from solvent purity and catalyst loading. Reproduce with anhydrous solvents and degassed conditions .
- Biological Data Discrepancies : Cell line-specific responses (e.g., HEK293 vs. HeLa) may explain divergent IC values. Validate with orthogonal assays (e.g., Western blot for target inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
